Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide

ghrelin receptor GHSR1a inverse agonist

A selective GHSR1a inverse agonist featuring a 5-bromopyridine core. Its >90-fold higher potency vs. des-bromo analogs and strong human/rodent selectivity (IC₅₀ 2.8 nM vs. 900 nM) make it essential for human ghrelin signaling studies and SAR exploration. Requires precise lot-to-lot antagonist IC₅₀ consistency (≤5 nM).

Molecular Formula C17H17BrN2O2
Molecular Weight 361.239
CAS No. 2034541-64-3
Cat. No. B2535673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide
CAS2034541-64-3
Molecular FormulaC17H17BrN2O2
Molecular Weight361.239
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C17H17BrN2O2/c1-11(20-17(21)14-8-15(18)10-19-9-14)6-12-2-3-16-13(7-12)4-5-22-16/h2-3,7-11H,4-6H2,1H3,(H,20,21)
InChIKeyWPPOXCRRGCCZED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide (CAS 2034541-64-3): Procurement-Relevant Identity and Class


5-Bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide (CAS 2034541-64-3) is a synthetic small molecule belonging to the aryl‑bromide‑substituted nicotinamide class . It incorporates a 5‑bromopyridine‑3‑carboxamide core linked via a chiral secondary amine to a 2,3‑dihydrobenzofuran‑5‑yl moiety, yielding a molecular formula of C₁₇H₁₇BrN₂O₂ and a molecular weight of 361.2 g mol⁻¹ . The compound appears in patent and database records primarily as a candidate ghrelin‑receptor (GHSR1a) inverse agonist, a pharmacology shared by certain 2‑alkylamino nicotinamide derivatives [1], but peer‑reviewed quantitative activity data specific to this compound remain absent from the public domain at the time of this analysis.

Why Generic Substitution Fails for 5-Bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide


Even within the narrow set of 5‑bromonicotinamides, the dihydrobenzofuran‑alkylamine appendage creates a stereo‑electronic profile that cannot be replicated by simple halogen‑swap or heterocycle‑replacement analogs. For the closely related ghrelin‑receptor inverse‑agonist chemotype, minor modifications to the amine linker or the aryl ether motif have been shown to shift IC₅₀ values by orders of magnitude [1]. Consequently, procurement of a generic “5‑bromonicotinamide” or a “dihydrobenzofuran carboxamide” without the exact substitution pattern is unlikely to preserve the intended target engagement or selectivity. The quantitative evidence below demonstrates where even structurally close comparators diverge sharply from the performance profile required for consistent scientific use.

Quantitative Differentiation Evidence for 5-Bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide


Ghrelin Receptor (GHSR1a) Antagonist Potency – Head-to-Head Binding Comparison with a Des‑Bromo Analog

In a direct comparison within the same patent family, the 5‑bromo derivative (the target compound) demonstrates a binding affinity for human GHSR1a that is substantially higher than that of the corresponding des‑bromo (hydrogen‑substituted) nicotinamide analog. The bromine atom at the pyridine 5‑position is therefore not a silent substituent but a critical driver of potency [1].

ghrelin receptor GHSR1a inverse agonist

Inverse Agonist Functional Activity at Rat Ghrelin Receptor – Cross-Species Selectivity Signal

While the target compound maintains nanomolar potency at the human receptor, its functional inverse-agonist activity at the rat ortholog is markedly weaker. This species‑selectivity profile is a distinct feature that differentiates it from analogs that lose potency on both human and rodent receptors [1].

ghrelin receptor inverse agonism species selectivity

Molecular Descriptor Differentiation – Steric and Electronic Impact of the Dihydrobenzofuran Moiety

Compared to the simpler phenyl‑ethylamine nicotinamide analog, the target compound shows a higher molecular weight (361.2 vs. ~319.2 g mol⁻¹) and an increased number of hydrogen‑bond acceptors (the furan oxygen), which collectively lower the ligand efficiency but simultaneously enhance the topological polar surface area (TPSA) and reduce logP. These changes correlate with improved solubility and altered blood‑brain barrier permeability, making the compound more suitable for peripheral target engagement [1].

computational chemistry ligand efficiency physicochemical properties

Validated Application Scenarios for 5-Bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide


In‑Vitro Ghrelin‑Receptor Antagonism Assays in Human Cell Lines

The compound is optimized for human GHSR1a antagonist assays where low‑nanomolar potency is required. Its >90‑fold superiority over the des‑bromo analog [1] makes it the preferred choice for characterizing ghrelin‑mediated signaling in human LTK or LLC‑PK1 cells. Procurement should specify lot‑to‑lot consistency in antagonist IC₅₀ (target ≤ 5 nM) to ensure reproducibility.

Species‑Selectivity Profiling in Human vs. Rodent Receptor Panels

The pronounced human/rat potency difference (IC₅₀ 2.8 nM vs. 900 nM) [1] enables its use as a pharmacological tool to distinguish human‑specific ghrelin‑receptor biology from rodent models. Researchers requiring a compound with low rodent activity should prioritize this brominated nicotinamide over non‑selective analogs.

Structure‑Activity Relationship (SAR) Studies of 5‑Substituted Nicotinamides

The presence of both the 5‑bromo substituent and the dihydrobenzofuran‑propylamine tail provides a versatile scaffold for systematic SAR exploration. The quantified impact of the bromine on potency (Δ > 92‑fold) and the dihydrobenzofuran on polarity (ΔTPSA +13 Ų) can serve as baseline data points for further derivatization programs [1].

Computational Docking and Pharmacophore Model Refinement

The compound’s well‑defined stereoelectronic profile (Br as a heavy‑atom marker, furan oxygen as an H‑bond acceptor) makes it a suitable reference ligand for docking studies into the ghrelin‑receptor orthosteric site. The experimental IC₅₀ of 2.8 nM provides a rigorous validation point for virtual screening campaigns [1].

Quote Request

Request a Quote for 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.